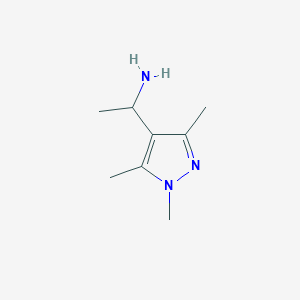

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine

Description

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine (C₈H₁₅N₃, MW: 153.22 g/mol) is a pyrazole-derived amine characterized by a 1,3,5-trimethyl-substituted pyrazole ring linked to an ethanamine group. It is commercially available with a purity of 95% and is typically stored under dry conditions at 2–8°C . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of trypanocidal N-myristoyltransferase inhibitors (e.g., DDD85646, IMP-1088) and serotonergic modulators (e.g., E-55888) . Its structural rigidity and electron-rich aromatic system make it valuable for designing bioactive molecules.

Properties

IUPAC Name |

1-(1,3,5-trimethylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-5(9)8-6(2)10-11(4)7(8)3/h5H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWKRDLLRAVAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598870 | |

| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-12-4 | |

| Record name | α,1,3,5-Tetramethyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine can be achieved through several routes. One common method involves the reaction of 1,3,5-trimethylpyrazole with ethylamine under controlled conditions . Another approach is the one-pot solvent-free synthesis of 1,3,5-trisubstituted pyrazoles catalyzed by H3[PW12O40]/SiO2 under microwave irradiation . This method offers environmental benefits, simple operation, and good yields.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of catalysts and microwave irradiation can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Based Amines

| Compound Name | Substituents on Pyrazole | Amine Group Modification | Molecular Weight (g/mol) | Key Applications/Activities | References |

|---|---|---|---|---|---|

| 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine | 1,3,5-Trimethyl | Unmodified ethanamine | 153.22 | Enzyme inhibition, receptor modulation | |

| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethylamine | 3,5-Dimethyl, 1-methyl | Methyl-substituted ethylamine | 167.22 (as oxalate salt) | Not explicitly stated; likely intermediates | |

| 1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethanamine | 1-tert-Butyl, 3-methyl | Unmodified ethanamine | 195.30 | Not reported; structural analogue | |

| N-Benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine | 1-Ethyl | Benzyl- and methyl-substituted | 229.33 | Not reported; potential ligand |

Key Observations :

Key Observations :

- Nucleophilic Substitution : The target compound is often synthesized via displacement of a leaving group (e.g., chloro in sulfonamide derivatives) by primary or secondary amines under mild conditions .

- Yield Variability : Yields for the target compound (33–54%) are comparable to those of structurally complex analogues, reflecting challenges in steric hindrance management .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Compound | Solubility | Stability | Storage Conditions | References |

|---|---|---|---|---|

| This compound | Low in water | Stable under dry, inert conditions | Sealed, 2–8°C | |

| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethylamine | Moderate (as oxalate salt) | Hygroscopic | Room temperature (salt form) | |

| 1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethanamine | Not reported | Likely stable due to tert-butyl group | Not reported |

Key Observations :

Key Observations :

- Enzyme Inhibition: The trimethylpyrazole moiety in DDD85646 and IMP-1088 contributes to nanomolar potency by optimizing hydrophobic interactions with enzyme pockets .

- Receptor Modulation : E-55888 demonstrates that structural modifications (e.g., aryl extensions) can shift activity from enzyme inhibition to receptor modulation .

Biological Activity

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine, also known by its CAS number 936940-12-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C8H15N3

- Molecular Weight : 153.23 g/mol

- CAS Number : 936940-12-4

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. Notably:

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

- Mechanism of Action : The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased p53 expression levels and caspase-3 cleavage in treated cells .

Antioxidant Properties

The compound has been linked to antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. Studies suggest that modifications to the pyrazole structure can enhance these properties .

Anti-inflammatory Effects

Certain derivatives of pyrazole compounds have demonstrated anti-inflammatory activities. This suggests a potential therapeutic role for this compound in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on their molecular structure. Research indicates that:

- Substituents on the Pyrazole Ring : The presence of electron-donating groups (EDGs) enhances anticancer activity, while electron-withdrawing groups (EWGs) tend to reduce it .

- Alkyl and Aryl Modifications : Variations at the N1 position of the pyrazole ring can significantly impact antiproliferative activity; for instance, certain substitutions lead to a loss of activity against tested cell lines .

Safety and Toxicology

While exploring its therapeutic potential, safety profiles must also be considered:

- Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage . Proper handling and safety measures are essential when working with this chemical.

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.